![molecular formula C20H30ClN3O2 B5554520 4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

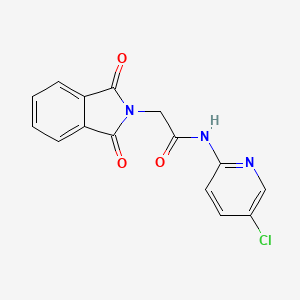

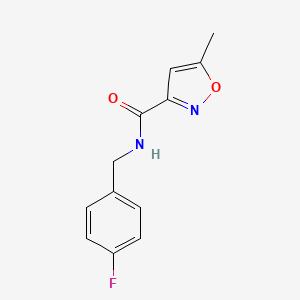

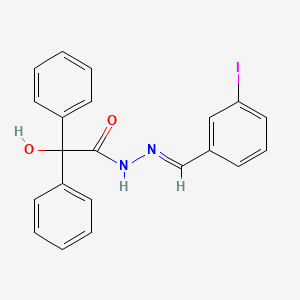

The synthesis of compounds related to the structure of 4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one involves complex reactions including ring-opening, cyclization, substitution, and condensation processes. For example, a closely related compound was synthesized through a process that incorporates ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, showcasing the intricate steps involved in creating such complex molecules (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. Density Functional Theory (DFT) calculations at various levels (e.g., B3LYP/6-311G(2d,p)) help in optimizing the molecular structure and performing geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis. These techniques provide insight into the compound's electronic structure, confirming the molecular configuration and stability (Wu et al., 2022).

Chemical Reactions and Properties

The compound's chemical reactivity and interactions with proteins (e.g., SHP2 protein) can be studied through molecular docking and dynamics simulations. These studies reveal the potential inhibitory activity and interactions such as hydrogen bonds, electrostatic interactions, and pi interactions, providing insights into the compound's functional properties and potential applications in various fields, including pharmacology (Wu et al., 2022).

Aplicaciones Científicas De Investigación

Pharmacological Applications

Compounds with structures similar to "4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one" have been extensively studied for their pharmacological potential. For instance, the potent noncompetitive allosteric antagonist of the CCR5 receptor, identified for its antiviral effects against HIV-1, showcases the therapeutic relevance of such molecules in the treatment of viral infections (Watson et al., 2005). Furthermore, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives suggest the application of these compounds in combating microbial infections (Bektaş et al., 2010).

Material Science and Corrosion Inhibition

Research into the adsorption behavior of triazole derivatives as inhibitors for mild steel corrosion in acid media indicates the importance of such compounds in protecting materials from degradation (Li et al., 2007). This application is critical in industrial settings where material longevity and integrity are paramount.

Molecular Docking and Structure Analysis

The synthesis, crystal and molecular structure, and vibrational spectroscopic analysis of related compounds demonstrate their utility in understanding molecular interactions and designing molecules with desired biological activities (Wu et al., 2022). Such studies are fundamental in drug development, where the interaction between drug molecules and biological targets is crucial for therapeutic efficacy.

Propiedades

IUPAC Name |

4-[(3-chlorophenyl)methyl]-10-(2-methoxyethyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2/c1-22-10-11-23(15-17-4-3-5-18(21)14-17)16-20(22)7-6-19(25)24(9-8-20)12-13-26-2/h3-5,14H,6-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPYUWFVVGLVSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC12CCC(=O)N(CC2)CCOC)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)

![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)